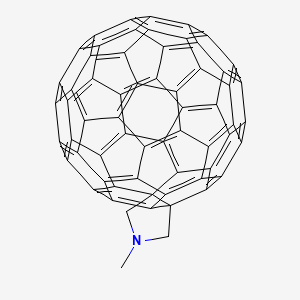

N-Methylfulleropyrrolidine

Description

Properties

InChI |

InChI=1S/C63H7N/c1-64-2-62-58-51-44-32-24-15-6-4-5-7-10(6)19-26(24)34-35-27(19)25-16(7)18-14-9(5)12-11-8(4)13-17(15)30(32)38-36-22(13)20(11)28-29-21(12)23(14)37-39-31(18)33(25)45-47(35)56(55(58)46(34)44)59-52(45)50(39)54-43(37)41(29)48-40(28)42(36)53(49(38)51)60(62)57(48)61(54)63(59,62)3-64/h2-3H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIDVSOOZTZTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C9C6=C6C%14=C9C9=C%15C(=C%13C9=C%107)C7=C%12C9=C%10C7=C7C%15=C%14C%12=C7C7=C%10C%10=C%13C9=C%11C9=C4C8=C2C(=C%139)C2=C%10C7=C4C%12=C6C5=C4C32C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methylfulleropyrrolidine via the Prato Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Methylfulleropyrrolidine, a functionalized fullerene derivative with significant potential in materials science and drug development. The core of this synthesis is the Prato reaction, a powerful and versatile method for the functionalization of fullerenes. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key characterization data. Furthermore, it explores the potential applications of this compound in drug development, illustrating its interaction with relevant biological signaling pathways.

Introduction to the Prato Reaction

The Prato reaction is a classic example of a 1,3-dipolar cycloaddition of an azomethine ylide to an olefin. In the context of fullerene chemistry, this reaction is widely employed for the functionalization of C60 fullerenes and carbon nanotubes.[1][2] The synthesis of this compound involves the reaction of buckminsterfullerene (B74262) (C60) with an azomethine ylide generated in situ from the condensation of N-methylglycine (sarcosine) and paraformaldehyde.[1][3] This reaction typically proceeds by heating the reactants at reflux in a suitable solvent, such as toluene (B28343), and results in the formation of a pyrrolidine (B122466) ring fused to the fullerene cage.[1][2] The Prato reaction is known for its efficiency, with reported yields for this compound synthesis being as high as 82% based on the conversion of C60.[1][2]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Prato reaction follows a well-established mechanistic pathway. The key steps are the in situ generation of the azomethine ylide and its subsequent cycloaddition to the fullerene. A general workflow for the synthesis and purification is also outlined below.

Caption: Mechanism of the Prato Reaction for this compound Synthesis.

Caption: General Experimental Workflow for this compound Synthesis.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound. The quantities and conditions are based on typical procedures reported for Prato reactions on C60.[1][4]

Materials:

-

Buckminsterfullerene (C60)

-

Sarcosine (N-methylglycine)

-

Paraformaldehyde

-

Toluene (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Eluent for column chromatography (e.g., toluene/hexane (B92381) mixture)[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add C60 (1 eq), sarcosine (10 eq), and paraformaldehyde (10 eq).

-

Add anhydrous toluene to the flask to achieve a suitable concentration of C60 (e.g., 1 mg/mL).

-

Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove any unreacted sarcosine and paraformaldehyde.

-

Wash the filtered solid with toluene.

-

Combine the filtrate and the toluene washings and evaporate the solvent under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel.[4][5] A typical eluent system is a gradient of hexane in toluene.[4]

-

Collect the fractions containing the desired product (typically a colored solution).

-

Evaporate the solvent from the collected fractions to yield pure this compound as a solid.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference(s) |

| Reaction Yield | ||

| Yield (based on C60) | up to 82% | [1][2] |

| Physical Properties | ||

| Molecular Formula | C72H7N | |

| Molecular Weight | 853.8 g/mol | |

| Appearance | Brown to black solid |

| Spectroscopic Data (Representative for a Fulleropyrrolidine Derivative) | ||

| ¹H NMR | ||

| Chemical Shift (δ) | Description | |

| 4.93 ppm (s, 1H) | Pyrrolidine CH | |

| 4.22 ppm (d, 1H) | Pyrrolidine CH | |

| 2.85 ppm (s, 3H) | N-CH₃ | |

| ¹³C NMR | ||

| Chemical Shift (δ) | Description | |

| 155.9, 154.0 ppm | sp² C (fullerene) | |

| 147.5 - 136.5 ppm | sp² C (fullerene) | |

| 83.2 ppm | sp³ C (fullerene, pyrrolidine junction) | |

| 77.5 ppm | sp³ C (pyrrolidine CH) | |

| 69.1 ppm | sp³ C (pyrrolidine CH₂) | |

| 39.8 ppm | N-CH₃ | |

| UV-Vis Spectroscopy | ||

| Absorption Maxima (λmax) | 430 nm, 700 nm | [6] |

| FTIR Spectroscopy | ||

| Wavenumber (cm⁻¹) | Assignment | |

| 2920, 2850 cm⁻¹ | C-H stretching | |

| 1460 cm⁻¹ | C-H bending | |

| 1180 cm⁻¹ | C-N stretching | |

| 527 cm⁻¹ | Fullerene cage vibration |

Applications in Drug Development

Fullerene derivatives, including this compound, have garnered significant interest in the field of drug development due to their unique biological properties.[7][8] These properties include antioxidant and neuroprotective effects, as well as potential anticancer activities.[9][10][11] The functionalization of the fullerene cage allows for the modulation of its biological activity and pharmacokinetic properties.

The potential therapeutic effects of fullerene derivatives are often linked to their ability to modulate key cellular signaling pathways. Two such pathways that are frequently implicated in cancer and neurodegenerative diseases are the PI3K/Akt/mTOR and MAPK/ERK pathways.

Caption: Potential Modulation of PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways by this compound.

Fullerene derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.[11] Additionally, they can modulate the MAPK/ERK pathway, which plays a complex role in both cell survival and apoptosis.[12] The neuroprotective effects of some fullerene derivatives are attributed to their antioxidant properties and their ability to interfere with apoptotic signaling cascades.[10][13]

Conclusion

The Prato reaction provides an efficient and straightforward method for the synthesis of this compound. This technical guide has outlined the fundamental principles, a detailed experimental approach, and key characterization parameters for this important fullerene derivative. The promising biological activities of this compound, particularly its potential to modulate critical cellular signaling pathways, highlight its significance for future research in drug development and materials science. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.

References

- 1. Prato reaction - Wikipedia [en.wikipedia.org]

- 2. books.google.cn [books.google.cn]

- 3. Synthesis and Characterization of Nitro Fulleropyrrolidine Derivatives [energetic-materials.org.cn]

- 4. orgsyn.org [orgsyn.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor Activity and Potential Mechanism of Novel Fullerene Derivative Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Antitumor Activity and Potential Mechanism of Novel Fullerene Derivative Nanoparticles | Semantic Scholar [semanticscholar.org]

- 9. Antitumor Activity and Potential Mechanism of Novel Fullerene Derivative Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Multiple mechanisms underlying the anticancer action of nanocrystalline fullerene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Agents in the Intensive Care Unit: -Neuroprotective Agents in ICU - - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Fulleropyrrolidines: A Technical Guide to Their Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Fullerene Chemistry

The discovery of Buckminsterfullerene (C60) in 1985 by Kroto, Curl, and Smalley opened a new chapter in carbon chemistry.[1] However, the pristine fullerene's poor solubility in most solvents limited its practical applications.[2][3] This spurred a global effort to functionalize the fullerene cage, aiming to enhance its solubility and imbue it with novel chemical and physical properties. Among the myriad of functionalization strategies developed, the synthesis of fulleropyrrolidines stands out as a particularly robust and versatile method. This guide provides an in-depth technical overview of the discovery, history, synthesis, and applications of this important class of fullerene derivatives.

The seminal work on the addition of azomethine ylides to C60, leading to the formation of fulleropyrrolidines, was pioneered by Maurizio Prato and his collaborators in the early 1990s.[4][5] This reaction, now widely known as the Prato reaction, is a specific application of the well-established 1,3-dipolar cycloaddition of azomethine ylides to olefins, a field extensively developed by Otohiko Tsuge in the late 1980s.[6] The Prato reaction proved to be a groundbreaking development, offering a straightforward and efficient route to covalently attach a wide variety of organic moieties to the fullerene core, thereby unlocking its potential for applications in materials science and medicine.[5][7]

The Prato Reaction: The Cornerstone of Fulleropyrrolidine Synthesis

The Prato reaction is the most common and efficient method for the synthesis of fulleropyrrolidines.[8] It involves the 1,3-dipolar cycloaddition of an azomethine ylide to one of the 6,6-double bonds of the C60 cage.[4][6] The azomethine ylide is typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.[9]

The general mechanism involves the thermal decarboxylation of the iminium salt formed from the condensation of the amino acid and the carbonyl compound, which generates the transient azomethine ylide. This 1,3-dipole then readily reacts with the electron-deficient C60 (the dipolarophile) to form the five-membered pyrrolidine (B122466) ring fused to the fullerene sphere.[1][10]

Quantitative Data on Fulleropyrrolidine Synthesis

The Prato reaction is known for its generally good yields, although these can be influenced by the specific reactants, solvents, and reaction conditions. The following table summarizes representative quantitative data from the literature.

| Entry | α-Amino Acid | Aldehyde/Ketone | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Sarcosine | Paraformaldehyde | Toluene (B28343) | Reflux | 82 (based on C60 conversion) | [4][6] |

| 2 | N-Octyl glycine | Hydrazone-aldehyde derivative | Toluene | Reflux | 32 | [1] |

| 3 | N-Methylglycine | 4-(2-trimethylsilylethynyl)benzaldehyde | Toluene | Reflux | - | [11] |

| 4 | Phenylglycine | Aldehyde 76 | DMF | - | - | [9] |

| 5 | Ethyl glycinate | Paraformaldehyde | - | - | - | [12] |

Table 1: Summary of reaction conditions and yields for the synthesis of various fulleropyrrolidines.

Spectroscopic and Electrochemical Properties

The functionalization of C60 to form fulleropyrrolidines leads to distinct changes in its spectroscopic and electrochemical properties. These changes are crucial for the characterization of the products and for understanding their electronic behavior.

| Derivative | Spectroscopic Data | Electrochemical Data | Reference |

| Fulleropyrrolidine 7 | ¹H NMR: Doublets at 5.15 & 4.21 ppm, singlet at 5.42 ppm (pyrrolidine protons). UV-Vis: Characteristic fullerene absorption. | CV/OSWV: Three reduction peaks at -1.11, -1.70, and -2.28 V (cathodically shifted vs. C60). | [1] |

| Fulleropyrrolidine 2 | ¹H NMR: Aromatic protons at 7.72 and 7.51 ppm. UV-Vis: Narrow peak at 430 nm, broad band around 700 nm in toluene. | Not reported. | [11] |

| Phenyl-substituted fulleropyrrolidine 5 | Not detailed. | CV: Reversibly adds four electrons in four steps. Reduction is less easy than C60. | [8] |

Table 2: Spectroscopic and electrochemical data for selected fulleropyrrolidines.

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of a fulleropyrrolidine via the Prato reaction, based on common procedures reported in the literature.[1][11]

Synthesis of N-methyl-2-phenylfulleropyrrolidine (A Representative Protocol)

-

Materials: C60, N-methylglycine (sarcosine), benzaldehyde, toluene (anhydrous).

-

Reaction Setup: A solution of C60 (e.g., 50 mg, 0.069 mmol) in dry toluene (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Benzaldehyde (1 equivalent, 0.069 mmol) and N-methylglycine (10 equivalents, 0.69 mmol) are added to the C60 solution.

-

Reaction: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, typically using a gradient of solvents (e.g., toluene/hexane) to separate the desired monoadduct from unreacted C60 and multi-adducts.

-

Characterization: The purified fulleropyrrolidine is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (e.g., MALDI-TOF), UV-Vis, and FT-IR spectroscopy.

Applications in Drug Development and Materials Science

The ability to introduce a wide range of functional groups onto the fullerene cage via the pyrrolidine ring has made these derivatives highly attractive for various applications, particularly in the biomedical field.

Antiviral Activity

Fulleropyrrolidines have shown significant promise as antiviral agents, most notably against the Human Immunodeficiency Virus (HIV).[13][14] Certain water-soluble fulleropyrrolidine derivatives have been found to inhibit HIV reverse transcriptase.[15] Fulleropyrrolidines bearing two ammonium (B1175870) groups have demonstrated activity against both HIV-1 and HIV-2.[14][16] The mechanism of action is thought to involve the fullerene cage fitting into the hydrophobic cavity of the HIV protease, thereby blocking the enzyme's active site.[13] The relative positions of the side chains on the fullerene have a strong influence on the antiviral activity, with trans isomers often being more active than their cis counterparts.[13][14]

Antioxidant and Neuroprotective Effects

Fullerenes are potent radical scavengers, and this antioxidant property is retained in their fulleropyrrolidine derivatives.[13][14] This has led to their investigation as neuroprotective agents. By neutralizing reactive oxygen species (ROS), fulleropyrrolidines can potentially mitigate oxidative stress, which is implicated in various neurodegenerative diseases.[17][18]

Drug and Gene Delivery

The unique structure of fullerenes, combining a hydrophobic core with the potential for hydrophilic functionalization, makes them suitable candidates for drug and gene delivery systems.[13][14] Fulleropyrrolidines can be designed to be water-soluble, enhancing their biocompatibility.[2][19] They can cross cell membranes and have been used to carry therapeutic agents, such as anticancer drugs like paclitaxel.[13]

Materials Science

Beyond biomedical applications, fulleropyrrolidines are valuable in materials science. Their electronic properties make them suitable as acceptor materials in organic solar cells.[17] The ability to introduce specific functional groups allows for the self-assembly of fulleropyrrolidines into ordered nanostructures, such as nano-plates and "nano-flowers," which could have applications in nanoelectronics.[11]

Conclusion

The discovery of fulleropyrrolidines through the application of the Prato reaction has been a pivotal moment in fullerene chemistry. This synthetic route has provided a reliable and versatile tool for the functionalization of C60, transforming it from an insoluble allotrope of carbon into a platform for the development of new materials and therapeutic agents. The ongoing research into the synthesis of novel fulleropyrrolidine derivatives and the exploration of their biological activities and material properties continue to expand the horizons of what is possible with these fascinating molecules. The journey from their initial discovery to their current status as key players in nanoscience and nanomedicine underscores the importance of fundamental chemical research in driving innovation.

References

- 1. scielo.org.co [scielo.org.co]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fullerenes: Synthesis and Applications: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. Prato_reaction [chemeurope.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prato reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New one-pot method for the synthesis of pyrrolidinofullerenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15519G [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Dipolar cycloaddition of several azomethine ylides to [60]fullerene: synthesis of derivatives of 2′,5′-dihydro-1′H-pyrrolo[3′,4′ [ ] : [ ] 1,2][60]fullerene [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Medicinal applications of fullerenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Water-soluble fullerene derivatives for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. researchgate.net [researchgate.net]

- 18. Biological activity of fullerenes - reality and prospects - Dumpis - Reviews on Clinical Pharmacology and Drug Therapy [bakhtiniada.ru]

- 19. Synthesis and biological properties of fullerene-containing amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical and Physical Properties of N-Methylfulleropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylfulleropyrrolidine is a prominent derivative of Buckminsterfullerene (C60), belonging to the class of fulleropyrrolidines. Its unique structure, combining the electron-accepting fullerene core with a functionalized pyrrolidine (B122466) ring, imparts a range of interesting chemical and physical properties. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development.

Chemical and Physical Properties

This compound is a functionalized fullerene that is solid at room temperature.[1] It is recognized for its utility as an electron acceptor in various applications and serves as a spectroscopic and redox reference for C60-based molecular systems.[2]

| Property | Value | Source |

| Molecular Formula | C63H7N | [2] |

| Molecular Weight | 777.74 g/mol | [2] |

| Appearance | Solid | [1] |

| Assay | 99% (by HPLC) | [1] |

| CAS Number | 151872-44-5 | [2] |

Thermal Properties:

Solubility:

This compound is described as a soluble functionalized fullerene.[2] It is known to be soluble in common organic solvents such as toluene (B28343), chloroform (B151607), and 1,2-dichlorobenzene (B45396).[6][7][8][9] However, specific quantitative solubility data (e.g., in mg/mL or mol/L) at various temperatures is not extensively documented. Experimental determination of solubility in relevant solvent systems is recommended for specific applications.

Experimental Protocols

Synthesis: Prato Reaction

This compound is commonly synthesized via the Prato reaction, which is a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 cage.[6][7][10]

Materials:

-

Buckminsterfullerene (C60)

-

Sarcosine (B1681465) (N-methylglycine)

-

Paraformaldehyde

-

Toluene (anhydrous)

Procedure:

-

A solution of C60 in toluene is prepared.

-

Sarcosine and paraformaldehyde are added to the C60 solution.

-

The reaction mixture is heated to reflux. The azomethine ylide is generated in situ from the reaction of sarcosine and paraformaldehyde.

-

The ylide then reacts with a 6,6-double bond of the C60 cage to form the N-methylpyrrolidine ring fused to the fullerene.

-

The reaction is monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of toluene and hexane) to yield pure this compound.[11]

Characterization Techniques

A typical workflow for the characterization of synthesized this compound is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum provides information about the protons in the N-methyl and pyrrolidine ring.

-

¹³C NMR: The ¹³C NMR spectrum shows signals for the carbon atoms of the fullerene cage, the pyrrolidine ring, and the methyl group.

UV-Vis Spectroscopy:

UV-Vis spectroscopy is used to study the electronic transitions of the molecule.

-

Solvent: Toluene or 1,2-dichlorobenzene are suitable solvents.[8][9][20]

-

Procedure: A dilute solution of this compound is prepared in the chosen solvent. The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

-

Characteristic Absorption: A characteristic weak absorption band for[21][21]-monoadducts of C60 is typically observed around 430 nm.[22]

Cyclic Voltammetry (CV):

Cyclic voltammetry is employed to investigate the electrochemical properties, particularly the reduction potentials of the fullerene core.

-

Electrolyte: A solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), in a suitable solvent.

-

Solvent: o-Dichlorobenzene (ODCB) or a mixture of toluene and acetonitrile (B52724) is often used.

-

Electrodes: A standard three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Procedure: The cyclic voltammogram is recorded by scanning the potential in the negative direction to observe the reduction events of the fullerene cage. Fulleropyrrolidines typically show multiple reversible or quasi-reversible reduction waves.

Potential Applications and Logical Relationships

While specific biological signaling pathways for this compound are not well-defined, fullerene derivatives, in general, are extensively explored for biomedical applications, particularly in drug delivery.[21][23][24][25][26] The unique cage-like structure of the fullerene allows for the encapsulation or attachment of drug molecules, and the functionalized surface can be tailored to improve solubility and targeting.

The following diagram illustrates a generalized mechanism for fullerene-based drug delivery.

Conclusion

This compound is a versatile C60 derivative with a well-established synthetic route and a range of characterization techniques to confirm its structure and properties. While its fundamental chemical and physical characteristics are qualitatively understood, this guide highlights the need for more comprehensive quantitative data, particularly concerning its thermal stability and solubility in various organic solvents. The provided experimental outlines and conceptual diagrams offer a solid foundation for researchers and professionals to design and execute further studies and applications involving this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. N-甲基富勒烯吡咯烷 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. akademiabaru.com [akademiabaru.com]

- 6. Prato_reaction [chemeurope.com]

- 7. Prato Reaction - Google Books [books.google.com.sg]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Prato reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (FDB006404) - FooDB [foodb.ca]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642) [hmdb.ca]

- 16. thieme-connect.de [thieme-connect.de]

- 17. bhu.ac.in [bhu.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. researchgate.net [researchgate.net]

- 21. shop.nanografi.com [shop.nanografi.com]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. globalresearchonline.net [globalresearchonline.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of N-Methylfulleropyrrolidine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methylfulleropyrrolidine (NMFP), a prominent fullerene derivative, in various organic solvents. Understanding the solubility of NMFP is critical for its application in diverse fields, including organic photovoltaics, materials science, and drug delivery. This document compiles available quantitative data, details experimental protocols for solubility determination, and visualizes relevant workflows and biological pathways to facilitate further research and development.

Core Focus: Solubility of this compound

This compound is a functionalized fullerene that exhibits improved solubility in many organic solvents compared to its parent molecule, C60. This enhanced solubility is a key attribute for its utility in solution-processable applications. While extensive quantitative data for NMFP is not compiled in a single public repository, this guide aggregates available information and provides context based on the well-documented solubility of C60.

Quantitative Solubility Data

For context, the following table summarizes the solubility of the parent fullerene, C60, in several common organic solvents. It is important to note that the functionalization in NMFP generally leads to an increase in solubility in these solvents compared to C60.

| Solvent | C60 Solubility (g/L) | Temperature (°C) |

| Toluene | 3 | Room Temperature |

| Carbon Disulfide | 8 | Room Temperature |

| 1-Chloronaphthalene | 53 | Room Temperature |

| 1,2-Dichlorobenzene | - | - |

| Chloroform | 0.25 | Room Temperature |

| n-Hexane | 0.046 | Room Temperature |

| Methanol | 0.00004 | Room Temperature |

Note: The solubility of this compound is expected to be higher than the values listed for C60 in these solvents due to the presence of the N-methylpyrrolidine group, which enhances intermolecular interactions with the solvent molecules.

Experimental Protocols

Accurate determination of the solubility of this compound is crucial for its practical application. The following section outlines a standard experimental protocol for determining the solubility of fullerene derivatives in organic solvents.

Protocol: Determination of this compound Solubility via UV-Vis Spectroscopy

This protocol describes the preparation of saturated solutions and the subsequent quantification of the dissolved NMFP using UV-Vis spectroscopy.

1. Preparation of Saturated Solutions: a. Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired organic solvent (e.g., toluene, chlorobenzene, o-dichlorobenzene). b. Seal the vials to prevent solvent evaporation. c. Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A shaker or a magnetic stirrer can be used for this purpose. d. After the agitation period, allow the vials to rest, enabling the undissolved solid to settle at the bottom.

2. Sample Preparation for Analysis: a. Carefully extract a known volume of the supernatant from each vial using a syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to remove any suspended particles. b. Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration of NMFP within the linear range of the UV-Vis spectrophotometer. The dilution factor should be recorded accurately.

3. UV-Vis Spectrophotometric Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) for NMFP in that specific solvent. The λmax for fullerene derivatives in organic solvents is typically in the UV-A or near-UV region. c. Plot a calibration curve of absorbance versus concentration for the standard solutions. d. Measure the absorbance of the diluted sample solutions at the same λmax. e. Use the calibration curve to determine the concentration of NMFP in the diluted samples.

4. Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. The resulting concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature. The solubility is typically expressed in mg/mL or g/L.

Visualizing Key Processes

To provide a clearer understanding of the practical applications and biological relevance of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway.

Experimental Workflow: Fabrication of Organic Solar Cells

This compound is frequently utilized as an electron acceptor material in the active layer of organic photovoltaic (OPV) devices. The following diagram outlines a typical workflow for the fabrication of a bulk heterojunction organic solar cell.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Fullerene derivatives, including this compound, have been investigated for their antioxidant properties and potential applications in drug development, particularly in neuroprotection. One of the key signaling pathways involved in cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

This guide serves as a foundational resource for professionals working with this compound. While a comprehensive, publicly available database of its solubility in all common organic solvents is yet to be established, the information and protocols provided herein offer a solid starting point for experimental design and application development. Further research into the precise quantification of NMFP solubility will undoubtedly accelerate its adoption in various high-technology fields.

N-Methylfulleropyrrolidine: A Comprehensive Technical Guide to its Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and conformational dynamics of N-Methylfulleropyrrolidine, a prominent derivative of Buckminsterfullerene (C60). This document synthesizes experimental data and computational findings to offer a detailed understanding of this molecule's key structural features, which are critical for its application in materials science and drug development.

Molecular Structure

This compound is synthesized via the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 cage. The azomethine ylide is typically generated in situ from the condensation of N-methylglycine (sarcosine) and formaldehyde. The addition occurs across a[1][1] junction of the fullerene, resulting in the fusion of a pyrrolidine (B122466) ring to the C60 sphere.

While a definitive crystal structure for this compound is not publicly available, its molecular geometry has been elucidated through a combination of spectroscopic techniques and computational modeling. Density Functional Theory (DFT) calculations provide valuable insights into the bond lengths and angles of the molecule.

Table 1: Calculated Molecular Geometry of this compound (DFT)

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Length | C(fullerene)-C(fullerene) | 1.37 - 1.46 | Bond Angle | C-N-C (pyrrolidine) | ~109 |

| C(fullerene)-C(pyrrolidine) | ~1.50 | H-C-H (methyl) | ~109 | ||

| C-N (pyrrolidine) | ~1.47 | C-N-CH3 | ~112 | ||

| N-CH3 | ~1.46 | ||||

| C-H (methyl) | ~1.09 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Conformational Analysis

The conformational flexibility of this compound primarily resides in the puckering of the five-membered pyrrolidine ring. The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. The puckering of the pyrrolidine ring in related systems is known to be influenced by the nature and orientation of substituents.

Computational studies on N-substituted pyrrolidines suggest that the nitrogen inversion barrier is relatively low, allowing for rapid interconversion between different puckered conformations at room temperature. The preferred conformation will be the one that minimizes steric interactions between the methyl group and the fullerene cage.

Due to the lack of specific experimental data on the conformational isomers of this compound, computational methods are essential for understanding its dynamic behavior. These studies can predict the relative energies of different conformers and the energy barriers for their interconversion.

Experimental Protocols

Synthesis of this compound (Prato Reaction)

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Buckminsterfullerene (C60)

-

N-methylglycine (sarcosine)

-

Paraformaldehyde

-

Toluene (B28343) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

A solution of C60 (1 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

N-methylglycine (sarcosine) (10 eq) and paraformaldehyde (20 eq) are added to the solution.

-

The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically used to separate the desired this compound from unreacted C60 and other byproducts.

-

Fractions containing the product are collected, and the solvent is evaporated to yield this compound as a solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the pyrrolidine ring and the N-methyl group.

-

¹³C NMR: The carbon NMR spectrum shows signals for the sp³ carbons of the pyrrolidine ring and the methyl group, as well as the characteristic signals for the sp² carbons of the fullerene cage.

Mass Spectrometry (MS):

-

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can be used to confirm the molecular weight of the product.

Signaling and Interaction Pathways

While this compound is not known to be involved in biological signaling pathways in the traditional sense, its electron-accepting properties make it a key component in donor-acceptor systems, which are fundamental to artificial photosynthesis and organic photovoltaics. The interaction with electron donors, such as porphyrins, involves a charge-transfer process that can be considered a form of molecular signaling.

Photoinduced Electron Transfer Pathway

The following diagram illustrates the conceptual pathway of photoinduced electron transfer in a donor-acceptor system involving this compound.

Experimental and Characterization Workflow

The logical flow from synthesis to characterization and analysis of this compound is crucial for ensuring the purity and structural integrity of the compound for further applications.

This guide provides a foundational understanding of the molecular structure and conformation of this compound. Further experimental and computational research will continue to refine our knowledge of this important fullerene derivative and expand its applications in various scientific fields.

References

Spectroscopic Characterization of N-Methylfulleropyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylfulleropyrrolidine, a prominent derivative of Buckminsterfullerene (C₆₀), has garnered significant attention in materials science, and holds potential in biomedical applications. Its unique electronic properties, stemming from the functionalization of the fullerene cage, make it a subject of intense study. Accurate structural confirmation and purity assessment are paramount for any application, necessitating a robust suite of spectroscopic characterization techniques. This technical guide provides an in-depth overview of the core spectroscopic methods used to characterize this compound, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines expected quantitative data, detailed experimental protocols, and a logical workflow for analysis.

Data Presentation: Summary of Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on characteristic data for the C₆₀ cage and related fulleropyrrolidine derivatives.

Table 1: UV-Visible Spectroscopic Data

| Solvent | Absorption Maxima (λmax) [nm] | Notes |

| Toluene (B28343) | ~258, ~325, ~430, ~490 | The sharp absorption around 325 nm is characteristic of the fullerene cage, while the peak at 430 nm is typical for[1][1] closed adducts. A weak absorption is also observed in the 450-500 nm range. |

| Chloroform (B151607) | Similar to Toluene | Minor solvatochromic shifts may be observed. |

Table 2: 1H and 13C NMR Spectroscopic Data (Solvent: CDCl₃)

| Nucleus | Chemical Shift (δ) [ppm] | Assignment | Notes |

| 1H NMR | ~4.95 (s, 1H) | Pyrrolidine (B122466) CH | Chemical shifts for the pyrrolidine protons are highly characteristic. |

| ~4.20 (d, 1H) | Pyrrolidine CH₂ | ||

| ~3.55 (d, 1H) | Pyrrolidine CH₂ | ||

| ~2.80 (s, 3H) | N-CH₃ | Singlet peak for the methyl group protons. | |

| 13C NMR | ~140-155 | Fullerene C (sp²) | A complex series of signals for the 60 carbons of the fullerene cage. |

| ~70-80 | Fullerene C (sp³) | Signals for the two sp³-hybridized fullerene carbons at the point of addition. | |

| ~65-75 | Pyrrolidine C | Chemical shifts for the pyrrolidine ring carbons. | |

| ~40 | N-CH₃ | Signal for the methyl carbon. |

Table 3: FT-IR Spectroscopic Data (Sample Preparation: KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| ~2920, ~2850 | C-H Stretch (Aliphatic) | Medium | Associated with the pyrrolidine and methyl groups. |

| ~2780 | N-CH₃ Stretch | Medium | Characteristic stretch for the N-methyl group. |

| ~1428 | C=C Stretch | Strong | Tangential mode of the fullerene cage (F₁ᵤ symmetry). |

| ~1182 | C-C Stretch | Medium | Fullerene cage vibration. |

| ~575 | Fullerene Cage Deformation | Weak | Radial mode of the fullerene cage. |

| ~526 | Fullerene Cage Deformation | Strong | Characteristic radial "breathing" mode of the C₆₀ cage (F₁ᵤ symmetry). |

Table 4: Mass Spectrometry Data

| Ionization Method | Expected m/z | Species | Notes |

| ESI, APCI, MALDI | ~777.06 | [M]⁺ or [M+H]⁺ | The molecular formula is C₆₃H₇N, with a monoisotopic mass of 777.0582 g/mol . The observed mass may vary slightly based on the ionization method (e.g., protonation). |

| 720.00 | [C₆₀]⁺ | A fragment corresponding to the C₆₀ cage is often observed. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade toluene or chloroform

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in toluene (or chloroform) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. The solution should be optically clear.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blanking: Fill two quartz cuvettes with the pure solvent (toluene or chloroform). Place one in the sample holder and one in the reference holder. Run a baseline correction across the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Replace the solvent in the sample cuvette with the this compound solution. Place the cuvette back into the sample holder.

-

Data Acquisition: Scan the sample across the same wavelength range used for the baseline correction.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or deuterated toluene (toluene-d₈)

-

NMR tube (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth. Insert the sample into the NMR magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Data Acquisition (¹H NMR): Acquire the ¹H NMR spectrum. A standard acquisition uses a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are sufficient.

-

Data Acquisition (¹³C NMR): Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer acquisition time may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of the molecule.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), FT-IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet): Place approximately 100 mg of dry KBr powder into the agate mortar. Add 1-2 mg of the this compound sample.

-

Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Pressing the Pellet: Transfer a small amount of the powder into the pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific molecular vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the molecule.

Materials:

-

This compound sample

-

HPLC-grade solvent (e.g., toluene, acetonitrile)

-

Mass spectrometer (e.g., MALDI-TOF, LC-ESI-QTOF)

Procedure:

-

Sample Preparation: Prepare a very dilute solution of the sample (e.g., 1 mg/mL) in an appropriate solvent. For MALDI, the sample is co-crystallized with a matrix on the target plate. For ESI, the solution is directly infused or injected via an LC system.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Ionization: Select an appropriate ionization method. Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are often effective for fullerenes.[2]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000 Da). For high-resolution mass spectrometry (HRMS), data is acquired with high mass accuracy to allow for molecular formula determination.

-

Data Analysis: Identify the peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) and compare the measured m/z value with the theoretical value calculated from the molecular formula (C₆₃H₇N). Analyze any significant fragment ions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of a newly synthesized batch of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical sequence of spectroscopic experiments for structural verification.

References

Unveiling the Electrochemical Landscape of N-Methylfulleropyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electrochemical properties of N-Methylfulleropyrrolidine (NMFP) and its derivatives. As a class of functionalized fullerenes, these compounds exhibit unique electronic characteristics that are of significant interest in materials science and medicinal chemistry. This document provides a comprehensive overview of their redox behavior, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Electrochemical Properties: A Quantitative Overview

The electrochemical behavior of this compound derivatives is predominantly characterized by their ability to accept electrons, a property inherited from the fullerene cage. Functionalization of the C60 core to form fulleropyrrolidines typically results in a cathodic shift of the reduction potentials, indicating a lower electron affinity compared to pristine C60. This modulation of electron-accepting ability is influenced by the nature of the substituents on the pyrrolidine (B122466) ring.[1]

The following tables summarize the half-wave reduction potentials (E½) for a series of this compound derivatives, as determined by cyclic voltammetry. These values are crucial for understanding the electronic structure and predicting the behavior of these molecules in electron transfer processes. The data is presented relative to the Ferrocene (B1249389)/Ferrocenium (Fc/Fc+) redox couple, a standard internal reference in non-aqueous electrochemistry.

Table 1: Half-Wave Reduction Potentials (E½ vs. Fc/Fc+) of Representative this compound Derivatives

| Compound | Derivative Description | E½ (I) / V | E½ (II) / V | E½ (III) / V | LUMO Level / eV |

| C60 | Pristine Fullerene | -0.88 | -1.34 | -1.88 | -5.68 |

| NMFP | This compound | -1.04 | -1.48 | -2.12 | -5.84 |

| Derivative A | Disubstituted Fulleropyrrolidine (flexible N-chain, rigid aryl at C-position) | -1.02 to -1.06 | -1.44 to -1.48 | -2.06 to -2.10 | -5.82 to -5.86 |

| Derivative B | Di(fulleropyrrolidine) (dumbbell-shaped) | -1.04 to -1.06 | -1.44 to -1.46 | -2.08 to -2.10 | -5.84 to -5.86 |

Data compiled from multiple sources, with representative ranges provided for derivative classes.[1][2]

Experimental Protocols: Cyclic Voltammetry

The electrochemical data presented in this guide were primarily obtained through cyclic voltammetry (CV). This powerful electroanalytical technique provides information about the redox potentials and the stability of the electrochemically generated species.

Materials and Instrumentation

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Ion (Ag/Ag+) or Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum (Pt) wire

-

Potentiostat/Galvanostat: A suitable electrochemical workstation.

-

Solvent: A dry and degassed mixture of o-dichlorobenzene (ODCB) and dimethylformamide (DMF) (e.g., 2:1 v/v) or tetrahydrofuran (B95107) (THF).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6).

-

Analyte Concentration: Approximately 1 mM.

-

Inert Gas: Argon or Nitrogen for deoxygenation.

Experimental Procedure

-

Preparation of the Analyte Solution: Dissolve the this compound derivative in the chosen solvent system to a final concentration of approximately 1 mM. Add the supporting electrolyte to a concentration of 0.1 M.

-

Deoxygenation: Purge the electrochemical cell containing the analyte solution with a steady stream of inert gas (Argon or Nitrogen) for at least 15-20 minutes prior to the measurement to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

-

Electrode Preparation: Polish the working electrode (GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent used for the experiment, and then dry completely.

-

Cyclic Voltammetry Measurement:

-

Immerse the three electrodes into the analyte solution.

-

Set the potential range to scan from an initial potential where no faradaic current is observed to a final potential that encompasses the reduction events of the fullerene core (e.g., 0.5 V to -2.5 V vs. Ag/Ag+).

-

Set the scan rate (e.g., 50-100 mV/s).

-

Initiate the potential sweep and record the resulting voltammogram.

-

Perform multiple cycles to ensure the stability of the redox processes.

-

-

Data Analysis:

-

Determine the half-wave potentials (E½) for each reversible or quasi-reversible redox couple by taking the average of the cathodic (Epc) and anodic (Epa) peak potentials: E½ = (Epc + Epa) / 2.

-

Reference the obtained potentials to an internal standard, such as the Ferrocene/Ferrocenium (Fc/Fc+) couple, by running a CV of ferrocene under the same experimental conditions.

-

Visualizing a Typical Experimental Workflow

The following diagram illustrates the standard workflow for determining the electrochemical properties of this compound derivatives using cyclic voltammetry.

Caption: Workflow for Cyclic Voltammetry of N-MFP Derivatives.

Structure-Property Relationships

The electrochemical properties of this compound derivatives are intrinsically linked to their molecular structure. The nature and position of the substituents on the pyrrolidine ring can significantly influence the electron density on the fullerene cage, thereby altering the reduction potentials.

Caption: Influence of Substituents on Electrochemical Properties.

Generally, electron-donating groups attached to the pyrrolidine ring increase the electron density on the fullerene core, making it more difficult to reduce. This results in a cathodic (more negative) shift of the reduction potentials and a higher LUMO energy level. Conversely, electron-withdrawing groups tend to have the opposite effect, leading to an anodic (less negative) shift in reduction potentials and a lower LUMO energy level. These structure-property relationships are fundamental for the rational design of this compound derivatives with tailored electrochemical characteristics for specific applications.

References

In-depth Technical Guide on the Thermal Stability of N-Methylfulleropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylfulleropyrrolidine, a prominent derivative of fullerene C60, exhibits notable thermal stability, a critical parameter for its application in various fields, including materials science and drug delivery. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition behavior under different atmospheric conditions. This document summarizes key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols for these analytical techniques, and presents a visualization of the experimental workflow.

Introduction

Fulleropyrrolidines, a class of fullerene derivatives, are synthesized through the 1,3-dipolar cycloaddition of azomethine ylides to C60. This functionalization enhances the solubility and processability of fullerenes, paving the way for their use in biomedical and materials science applications. This compound is a foundational member of this class, and understanding its thermal stability is paramount for defining its operational limits and ensuring its integrity during processing and application. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal behavior of such materials.

Thermal Stability Analysis

The thermal stability of this compound is influenced by the strength of the bonds within the pyrrolidine (B122466) ring, the fullerene cage, and the linkage between them. The decomposition process typically involves the degradation of the organic addend followed by the eventual breakdown of the fullerene cage at higher temperatures.

Quantitative Data

While specific quantitative TGA and DSC data for this compound are not abundantly available in the public domain, analysis of closely related fullerene derivatives and the parent C60 fullerene provides valuable insights. The following table summarizes typical thermal decomposition data for fullerene-based materials.

| Material | Analysis Method | Atmosphere | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |

| Pristine C60 Fullerene | TGA | Air | ~500 | - | [1] |

| Amine-functionalized C60 | TGA | Air | Stepwise decomposition starting <100°C, with major loss >420°C | - | [1] |

| Fullerene Ozopolymer | DSC | - | 130 | 158 | [2][3] |

| N-methyl-2-pyrrolidone | - | - | Significant decomposition ≥ 371°C (700°F) | - | [4] |

Note: The data for amine-functionalized C60 suggests that the organic moiety in fulleropyrrolidines likely degrades at lower temperatures than the fullerene cage itself. The decomposition of N-methyl-2-pyrrolidone, a structural component of this compound, also indicates potential for earlier onset of degradation compared to the pristine fullerene cage.

Experimental Protocols

Accurate and reproducible thermal analysis is contingent on standardized experimental procedures. The following sections detail the methodologies for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[5]

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina).[5]

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).[1]

-

Program the temperature profile. A typical dynamic scan involves heating from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[1]

-

-

Data Acquisition: Initiate the experiment. The instrument will record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is encapsulated in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Select the desired atmosphere (e.g., nitrogen) and flow rate.

-

Program the temperature profile. A common procedure for polymers and organic molecules is a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from ambient to a temperature above the expected melting point, cool at a controlled rate, and then reheat. A typical heating/cooling rate is 10-20°C/min.

-

-

Data Acquisition: Start the experiment. The instrument records the differential heat flow as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition).[3][6] The peak area is integrated to determine the enthalpy change (ΔH) of the transition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via a multi-step process. In an inert atmosphere, the initial weight loss at lower temperatures would likely correspond to the cleavage of the N-CH3 bond and the subsequent fragmentation of the pyrrolidine ring. At significantly higher temperatures, the C60 cage itself will start to degrade.

In an oxidative atmosphere (air), the decomposition is expected to occur at lower temperatures due to oxidation reactions. The organic moiety will be susceptible to oxidation, leading to the formation of volatile products such as CO, CO2, NOx, and water.[7] The fullerene core will also oxidize to carbon oxides at elevated temperatures.

To elucidate the exact decomposition products and mechanism, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be highly valuable. This method involves thermally decomposing the sample in an inert atmosphere and then separating and identifying the resulting volatile fragments.[8]

Conclusion

This technical guide has provided an overview of the thermal stability of this compound, drawing upon data from related fullerene derivatives to establish an expected performance profile. The detailed experimental protocols for TGA and DSC offer a standardized approach for researchers to characterize this and similar materials. The provided workflow visualization further clarifies the process of thermal analysis. While direct quantitative data for this compound remains a subject for further investigation, the information presented herein serves as a robust foundation for scientists and professionals working with this important fullerene derivative. Further studies employing techniques like Py-GC-MS are recommended to fully elucidate the thermal decomposition pathways and products.

References

- 1. researchgate.net [researchgate.net]

- 2. A Differential Scanning Calorimetric (DSC) Study on Heavy Ozonized C60 Fullerene | Instituto de Astrofísica de Canarias • IAC [iac.edu.es]

- 3. researchgate.net [researchgate.net]

- 4. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 5. epfl.ch [epfl.ch]

- 6. davidpublisher.com [davidpublisher.com]

- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

Unveiling the Photophysical Properties of N-Methylfulleropyrrolidine: A Technical Guide to Quantum Yield Determination

For Researchers, Scientists, and Drug Development Professionals

N-Methylfulleropyrrolidine, a prominent derivative of buckminsterfullerene (B74262) (C60), serves as a critical electron acceptor molecule in the development of novel optoelectronic devices and has been a subject of extensive research in photoinduced energy and electron transfer processes.[1] Understanding its photophysical characteristics, particularly its fluorescence and singlet oxygen quantum yields, is paramount for its application in fields ranging from organic photovoltaics to photodynamic therapy. This technical guide provides a comprehensive overview of the experimental methodologies required to determine these crucial parameters.

Quantitative Data Summary

The following table summarizes typical quantum yield values for fullerene derivatives, offering a comparative baseline for researchers investigating this compound.

| Fullerene Derivative | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |

| C60 | ~1 x 10-4 | ~1.0 | Toluene | [2] |

| C60(OH)n (Fullerol) | ~0.003 | 0.06 - 0.08 | Water/D2O | [2] |

| C60-TEG Nanoparticles | Not Reported | 0.15 - 0.2 | Water | [2] |

Note: The quantum yields of fullerene derivatives are highly dependent on the solvent, functionalization, and aggregation state.

Experimental Protocols

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence. The comparative method, utilizing a well-characterized standard with a known quantum yield, is the most common and reliable approach.[3][4]

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (10 mm path length)

-

Volumetric flasks and pipettes

-

Solvent of choice (e.g., toluene, chloroform)

-

Fluorescence standard with known quantum yield (e.g., quinine (B1679958) sulfate, Rhodamine 6G)[2][4]

-

This compound sample

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound and the chosen fluorescence standard in the selected solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to minimize inner filter effects.[3]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.

-

It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.

-

The slope of these plots is proportional to the fluorescence quantum yield.

-

-

Calculation of Quantum Yield:

-

The fluorescence quantum yield of the this compound (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Slopesample / Slopestd) * (nsample2 / nstd2)

Where:

-

ΦF,std is the fluorescence quantum yield of the standard.

-

Slopesample and Slopestd are the slopes of the integrated fluorescence intensity vs. absorbance plots for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield quantifies the efficiency of a photosensitizer in generating singlet oxygen (1O2), a reactive oxygen species crucial in photodynamic therapy and other photochemical processes. This can be determined directly by measuring the near-infrared phosphorescence of singlet oxygen or indirectly using a chemical trap.[5][6]

Direct Method (Phosphorescence Detection):

Materials and Equipment:

-

Pulsed laser excitation source (e.g., Nd:YAG laser)

-

Near-infrared (NIR) detector (e.g., liquid nitrogen-cooled Germanium photodiode)

-

Monochromator

-

Data acquisition system (e.g., digital oscilloscope)

-

Quartz cuvettes

-

Solvent (typically deuterated to increase the lifetime of singlet oxygen)

-

Singlet oxygen standard with known quantum yield (e.g., phenalenone, Rose Bengal)[7][8]

-

This compound sample

Methodology:

-

Sample Preparation:

-

Prepare solutions of the this compound sample and the standard in a deuterated solvent. The optical densities of the sample and standard solutions should be matched at the excitation wavelength.[2]

-

-

Luminescence Measurement:

-

Excite the sample with the pulsed laser.

-

Detect the time-resolved luminescence of singlet oxygen at approximately 1270 nm.[2]

-

Record the initial intensity of the phosphorescence signal immediately after the laser pulse.

-

-

Calculation of Quantum Yield:

-

The singlet oxygen quantum yield of the this compound (ΦΔ,sample) is calculated relative to the standard using the equation:

ΦΔ,sample = ΦΔ,std * (Isample / Istd)

Where:

-

ΦΔ,std is the singlet oxygen quantum yield of the standard.

-

Isample and Istd are the initial phosphorescence intensities of the sample and the standard, respectively.

-

Indirect Method (Chemical Trapping):

Materials and Equipment:

-

Light source with a specific wavelength (e.g., filtered lamp or laser)

-

UV-Vis Spectrophotometer or Spectrofluorometer

-

Magnetic stirrer

-

Quartz cuvettes

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF), 9,10-anthracenediyl-bis(methylene) dimalonic acid (ABDA))[9]

-

Singlet oxygen standard

-

This compound sample

Methodology:

-

Solution Preparation:

-

Prepare solutions of the sample, standard, and the chemical trap in the chosen solvent. The concentrations should be such that the photosensitizer (sample or standard) is the primary absorber at the irradiation wavelength.

-

-

Irradiation and Monitoring:

-

Place the solution containing the photosensitizer and the chemical trap in a cuvette and irradiate it with the light source while stirring.

-

At regular time intervals, monitor the decrease in the concentration of the chemical trap by measuring its absorbance or fluorescence. The trap is consumed as it reacts with the generated singlet oxygen.

-

-

Data Analysis:

-

Plot the concentration of the chemical trap versus the irradiation time for both the sample and the standard.

-

Determine the initial rate of trap consumption from the slope of these plots.

-

-

Calculation of Quantum Yield:

-

The singlet oxygen quantum yield of the this compound (ΦΔ,sample) can be calculated using the following equation, assuming identical irradiation conditions and absorbance for the sample and standard:

ΦΔ,sample = ΦΔ,std * (Ratesample / Ratestd)

Where:

-

ΦΔ,std is the singlet oxygen quantum yield of the standard.

-

Ratesample and Ratestd are the initial rates of chemical trap consumption in the presence of the sample and standard, respectively.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining fluorescence and singlet oxygen quantum yields.

Caption: Workflow for Fluorescence Quantum Yield Determination.

Caption: Workflows for Singlet Oxygen Quantum Yield Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Photophysical Properties and Singlet Oxygen Generation Efficiencies of Water-Soluble Fullerene Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Early Applications of N-Methylfulleropyrrolidine in Materials Science: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Buckminsterfullerene (C₆₀) in 1985 opened a new chapter in materials science. Its unique spherical structure and exceptional electron-accepting properties made it a prime candidate for a variety of applications. However, the pristine C₆₀'s poor solubility in common organic solvents severely limited its processability. This challenge spurred the development of functionalized fullerene derivatives, among which N-Methylfulleropyrrolidine stands out as one of the earliest and most significant examples. This technical guide provides an in-depth overview of the early applications of this compound in materials science, with a focus on its synthesis, characterization, and pioneering use in organic electronics.

Core Properties and Synthesis

This compound is a derivative of C₆₀ where a pyrrolidine (B122466) ring is covalently bonded to the fullerene cage. This functionalization disrupts the symmetry of the C₆₀ molecule, leading to improved solubility and altered electronic properties while retaining the inherent electron-accepting nature of the fullerene core.[1]

The Prato Reaction: A Gateway to Soluble Fullerenes

The most common and historically significant method for synthesizing this compound is the Prato reaction, first reported in 1993. This reaction is a classic example of a 1,3-dipolar cycloaddition of an azomethine ylide to a double bond on the C₆₀ cage.

Caption: Figure 1: The Prato Reaction for this compound Synthesis.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on the original Prato reaction:

-

Reactant Preparation: In a round-bottom flask, C₆₀ fullerene is dissolved in a dry, deoxygenated solvent, typically toluene.

-

Ylide Precursor Addition: Sarcosine (N-methylglycine) and an aldehyde (e.g., paraformaldehyde) are added to the C₆₀ solution. The molar ratio of the reactants is crucial and is typically in excess for the sarcosine and aldehyde to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110°C for toluene) under an inert atmosphere (e.g., argon or nitrogen) for several hours. During this process, the sarcosine and aldehyde react to form an azomethine ylide in situ.

-

Cycloaddition: The generated azomethine ylide then reacts with the C₆₀ via a 1,3-dipolar cycloaddition, breaking a double bond on the fullerene cage and forming the five-membered pyrrolidine ring.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is then purified using column chromatography (typically with a silica (B1680970) gel stationary phase and a solvent gradient of toluene and hexane) to separate the desired this compound from unreacted C₆₀ and multi-adduct byproducts.

-

Characterization: The purified product is characterized by various analytical techniques to confirm its structure and purity.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through a suite of analytical techniques.

| Technique | Purpose | Typical Observations |

| UV-Vis Spectroscopy | To study the electronic transitions and confirm the functionalization of the C₆₀ cage. | The sharp absorption peak of C₆₀ at around 335 nm in the UV-Vis spectrum is typically broadened and slightly shifted in this compound due to the disruption of the cage's symmetry. New, less defined absorption features may appear at longer wavelengths. |